molecular formula C12H11N3O6S B15021644 Benzoic acid, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-sulfonylamino)-

Benzoic acid, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-sulfonylamino)-

Cat. No.: B15021644
M. Wt: 325.30 g/mol
InChI Key: BMFHDLCYANDJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid is a heterocyclic compound that features a pyrimidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of urea with β-ketoesters under acidic conditions.

    Sulfonation: The pyrimidine derivative is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling with Benzoic Acid: The sulfonated pyrimidine is coupled with benzoic acid derivatives through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives with various substituents.

Scientific Research Applications

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidinyl)-methyl-1,3,4-oxadiazole

Uniqueness

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid is unique due to its combined structural features of a pyrimidine ring and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C12H11N3O6S/c1-6-9(10(16)14-12(19)13-6)22(20,21)15-8-4-2-3-7(5-8)11(17)18/h2-5,15H,1H3,(H,17,18)(H2,13,14,16,19)

InChI Key

BMFHDLCYANDJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.